9-Chloro-2-(trifluoromethoxy)acridine

Antiviral Nucleic acid intercalator Pathogen inactivation

Researchers developing pathogen-inactivating antiviral agents face challenges with membrane penetration when using standard acridine scaffolds. 9-Chloro-2-(trifluoromethoxy)acridine (CAS 741281-21-0) addresses this with a calculated logP of 4.94 and TPSA of 22.12 Ų, ensuring efficient passive diffusion and intracellular target engagement. • Enables facile SₙAr conjugation at the 9-chloro position for constructing dimeric nucleic acid intercalators • Demonstrated MS2 phage titer reduction by several logarithmic decades when complexed with Fe(II) • Available in stock in sizes from 100 mg to 5 g with custom bulk synthesis options

Molecular Formula C14H7ClF3NO
Molecular Weight 297.66 g/mol
CAS No. 741281-21-0
Cat. No. B12936740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-2-(trifluoromethoxy)acridine
CAS741281-21-0
Molecular FormulaC14H7ClF3NO
Molecular Weight297.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)OC(F)(F)F)Cl
InChIInChI=1S/C14H7ClF3NO/c15-13-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)13)20-14(16,17)18/h1-7H
InChIKeySKNSPZWCDBJOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro-2-(trifluoromethoxy)acridine Physicochemical & Synthetic Profile


9-Chloro-2-(trifluoromethoxy)acridine (CAS 741281-21-0) is a heterocyclic aromatic compound belonging to the acridine family, characterized by a planar tricyclic scaffold with a chlorine atom at the 9-position and a trifluoromethoxy (–OCF₃) group at the 2-position . With a molecular formula of C₁₄H₇ClF₃NO, a molecular weight of 297.66 g/mol, and a computed logP of approximately 4.94, this compound exhibits pronounced lipophilicity compared to unsubstituted acridine [1]. It serves as a versatile synthetic intermediate, most notably in the construction of dimeric pathogen-inactivating nucleic acid intercalators, where the 9-chloro leaving group enables facile nucleophilic aromatic substitution (SₙAr) with amine-terminated linkers [2].

9-Chloro leaving group enables SNAr conjugation with primary amines
2-Trifluoromethoxy activates the acridine ring toward nucleophilic attack
Pronounced lipophilicity supports membrane-interaction and intercalation studies

9-Chloro-2-(trifluoromethoxy)acridine: Irreplaceable in Antiviral Synthesis


Generic substitution within the acridine class is precluded by the compound's unique dual functionalization: the 9-chloro substituent acts as a reactive leaving group for SₙAr-based conjugation, while the electron-withdrawing 2-trifluoromethoxy group profoundly modulates the electronic character and lipophilicity of the acridine core [1]. In direct synthetic comparisons, the replacement of 9-chloro-2-(trifluoromethoxy)acridine with 6,9-dichloro-2-methoxyacridine alters both the reactivity and the antiviral potency of the resulting dimeric intercalators [2]. Substitution with simpler 9-chloroacridine or 9-aminoacridine eliminates the trifluoromethoxy moiety, leading to a ca. 1.5–2.0 log unit decrease in calculated partition coefficient and altered DNA intercalation geometry, which directly impacts pathogen inactivation efficacy [3].

! 6,9-Dichloro-2-methoxyacridine may alter linker reactivity and antiviral dimer potency profiles
! 9-Chloroacridine lacks the -OCF3 group, reducing lipophilicity ~1.5–2 log units and shifting DNA intercalation geometry
! -OCF3 electronic activation is key for SNAr rate; removal may slow conjugation and lower synthetic efficiency

9-Chloro-2-(trifluoromethoxy)acridine Differentiation Evidence


Dimeric Antiviral Synthesis: Monomer Comparison

In the synthesis of EDTA-conjugated dimeric acridine antivirals, 9-chloro-2-(trifluoromethoxy)acridine was employed as the acridine monomer, enabling SₙAr coupling with mono-protected 1,ω-alkyldiamines followed by deprotection and EDTA dianhydride conjugation [1]. The resulting Fe(II) complexes, in the presence of ascorbate, reduced the phage titer of MS2 bacteriophages by several logarithmic decades [1]. In a parallel study using 6,9-dichloro-2-methoxyacridine as the monomeric starting material, the optimal Fe(II)-dimer complexes achieved >8 logarithmic decades of MS2 phage titer reduction [2]. The quantitative comparison illustrates that both acridine monomers produce highly active antiviral dimers, but the trifluoromethoxy-substituted scaffold offers a distinct reactivity and lipophilicity profile that may favor different linker geometries or target specificities [3].

Antiviral dimer comparison
Cross-study comparable
Both -OCF3 and -OCH3 monomers yield dimers with qualitatively high phage titer reduction; differentiation lies in reactivity and lipophilicity modulation.
Supports monomer selection for antiviral research context
Exact titer reduction values not directly comparable across studies
Antiviral Nucleic acid intercalator Pathogen inactivation

Lipophilicity vs. Unsubstituted Acridine

The computed octanol-water partition coefficient (logP) of 9-chloro-2-(trifluoromethoxy)acridine is 4.94, as reported by multiple chemical databases [1]. In contrast, the parent acridine scaffold (CAS 260-94-6) has a reported logP of approximately 3.4 [2]. This represents a ΔlogP of +1.54, corresponding to a >30-fold increase in lipophilicity. The trifluoromethoxy group is a well-established lipophilicity-enhancing bioisostere that also increases metabolic stability relative to methoxy analogs [3].

Lipophilicity shift
Cross-study comparable
logP 4.94 vs. acridine logP ~3.4; ΔlogP +1.54 (~35× higher lipophilicity).
Supports membrane-permeability research contexts
Computed logP; experimental value may vary
Lipophilicity logP Drug-likeness

SₙAr Reactivity via Trifluoromethoxy Activation

The 9-chloro substituent of 9-chloro-2-(trifluoromethoxy)acridine undergoes facile nucleophilic aromatic substitution (SₙAr) with primary amines, as demonstrated by its efficient coupling with mono-protected 1,ω-alkyldiamines to yield dimeric intercalators [1]. The electron-withdrawing trifluoromethoxy group at the 2-position activates the acridine ring toward nucleophilic attack, enhancing reaction rates relative to electron-rich acridine analogs. While specific kinetic data for this compound are not publicly available, class-level inference from related 9-chloroacridine derivatives indicates that electron-withdrawing substituents can increase SₙAr reaction rates by 2- to 10-fold compared to unsubstituted 9-chloroacridine [2].

SNAr rate enhancement
Class-level inference
Facile amine coupling; estimated 2–10× rate increase vs. unsubstituted 9-chloroacridine.
Supports synthetic efficiency in research conjugation
Kinetic data not publicly reported; class-level extrapolation
Nucleophilic aromatic substitution Synthetic chemistry Leaving group

DNA Intercalation: Trifluoromethoxy Modulation

Acridine derivatives are classical DNA intercalators, with binding affinity modulated by substituent electronic effects [1]. While direct DNA binding data (e.g., Kd or ΔTₘ) for 9-chloro-2-(trifluoromethoxy)acridine itself have not been reported, the compound has been incorporated into dimeric constructs that demonstrate potent nucleic acid intercalation and pathogen inactivation [2]. The trifluoromethoxy group is expected to increase intercalation affinity relative to methoxy-substituted analogs by enhancing π-stacking interactions through its electron-withdrawing character, a class-level inference supported by studies on related acridine-DNA systems where electron-deficient acridines exhibit 1.2- to 3-fold higher DNA binding constants than their electron-rich counterparts [3].

DNA intercalation modulation
Class-level inference
Monomer Kd not reported; dimeric derivatives show strong nucleic acid binding. Electron-deficient acridines estimated 1.2–3× higher affinity.
Supports nucleic-acid-targeted research applications
Direct monomer-DNA binding data unavailable
DNA intercalation Nucleic acid binding Anticancer

TPSA vs. 9-Chloroacridine and Quinacrine

The topological polar surface area (TPSA) of 9-chloro-2-(trifluoromethoxy)acridine is 22.12 Ų [1], which is lower than that of quinacrine (6-chloro-9-[(4-diethylamino-1-methylbutyl)amino]-2-methoxyacridine; TPSA ≈ 48 Ų) [2] and slightly lower than 9-chloroacridine (TPSA ≈ 25.8 Ų) [3]. Combined with its higher logP (4.94), this compound occupies a distinct region of physicochemical space characterized by high membrane permeability potential (low TPSA) and high lipophilicity, differentiating it from more polar acridine drugs such as quinacrine.

Polar surface area
Cross-study comparable
TPSA 22.12 Ų vs. quinacrine ~48 Ų, 9-chloroacridine ~25.8 Ų.
Supports cell-permeability research selection
Computed TPSA
Physicochemical properties Drug-likeness ADME

9-Chloro-2-(trifluoromethoxy)acridine Recommended Applications


Dimeric Antiviral Intercalator Synthesis

This compound is the monomer of choice for constructing EDTA-conjugated dimeric acridine antivirals via SₙAr coupling at the 9-chloro position. The resulting Fe(II) complexes have demonstrated MS2 phage titer reduction by several logarithmic decades [1]. Researchers developing broad-spectrum antiviral agents should select this compound over 6,9-dichloro-2-methoxyacridine when the synthetic route benefits from the distinct electronic and steric profile of the –OCF₃ substituent, or when enhanced lipophilicity (logP 4.94) is desired for improved membrane penetration of the final therapeutic [2].

DNA-Targeted Anticancer Agent Development

With a TPSA of 22.12 Ų and logP of 4.94, 9-chloro-2-(trifluoromethoxy)acridine occupies an optimal physicochemical space for passive membrane diffusion [1]. This makes it a superior starting scaffold relative to quinacrine (TPSA ~48 Ų) or unsubstituted 9-chloroacridine for designing cell-permeable DNA intercalators intended for intracellular anticancer targets, where rapid cellular uptake and nuclear localization are critical for efficacy [2].

SAR Studies: 5-Lipoxygenase Inhibitors

Preliminary BindingDB records (ChEMBL_4193 / CHEMBL619995) indicate that 9-chloro-2-(trifluoromethoxy)acridine has been evaluated for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells [1]. While full quantitative data remain proprietary or unpublished, the compound's inclusion in this assay suggests relevance to inflammatory disease research. Medicinal chemistry groups exploring acridine-based leukotriene synthesis inhibitors should consider this scaffold for focused SAR libraries, particularly given its distinct logP/TPSA profile compared to methoxy-substituted analogs [2].

Synthetic Methodology Using Activated Acridine Electrophiles

The 9-chloro group activated by the electron-withdrawing 2-trifluoromethoxy substituent provides a versatile electrophilic handle for SₙAr diversification [1]. This compound is well-suited for methodology studies aimed at optimizing acridine-amine coupling conditions, investigating linker geometry effects on dimer activity, or exploring novel metal-catalyzed cross-coupling reactions at the 9-position, where its enhanced reactivity relative to 9-chloroacridine may expand the scope of compatible nucleophiles [2].

Application
Selection Property
Validation Focus
Dimeric antiviral intercalator synthesis research
SNAr-active 9-chloro group with -OCF3 activation
Phage titer reduction and linker geometry optimization
Cancer cell DNA-intercalation studies
Low TPSA and elevated lipophilicity profile
Cellular uptake and DNA binding affinity in cancer models
Inflammatory pathway SAR research (5-LOX)
Distinct lipophilic-electronic profile vs methoxy analogs
5-Lipoxygenase translocation inhibition assay context
Synthetic methodology development
Electron-deficient acridine electrophile
Nucleophilic coupling scope and cross-coupling compatibility
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